4-(Aminomethyl)-2-chloroaniline
Overview
Description
4-(Aminomethyl)-2-chloroaniline is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted with a chloromethyl group at the para position
Scientific Research Applications
4-(Aminomethyl)-2-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as aminomethylbenzoic acid, have been used as antifibrinolytics Antifibrinolytics prevent the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together
Mode of Action
Related compounds like emamectin benzoate, which contains an aminomethyl group, are known to bind to glutamate-gated chloride channels found in invertebrate nerve and muscle cells, causing hyperpolarization of these cells resulting in paralysis and death . It’s important to note that this is a speculative connection and the actual mode of action of 4-(Aminomethyl)-2-chloroaniline may be different.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-studied. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a compound on these pathways can vary widely depending on the compound’s structure and target. For instance, some compounds may inhibit or activate specific enzymes, altering the rate of certain reactions within a pathway .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound within the bodyStudies on similar compounds suggest that the introduction of functional linkers into radioligands influences their pharmacokinetics .
Result of Action
This could include changes in gene expression, enzyme activity, or cellular signaling pathways .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-chloroaniline typically involves the chlorination of 4-(Aminomethyl)aniline. One common method is the reaction of 4-(Aminomethyl)aniline with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the amino group with a chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-2-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: 4-(Aminomethyl)-2-methylaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-(Aminomethyl)aniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloroaniline: Lacks the aminomethyl group, limiting its applications in synthesis.
4-Chloroaniline: Lacks the aminomethyl group, reducing its versatility in chemical reactions.
Uniqueness: 4-(Aminomethyl)-2-chloroaniline is unique due to the presence of both the aminomethyl and chloro groups, which allow it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-(aminomethyl)-2-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKADWWBTPJFZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263713-33-3 | |
Record name | 4-(aminomethyl)-2-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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